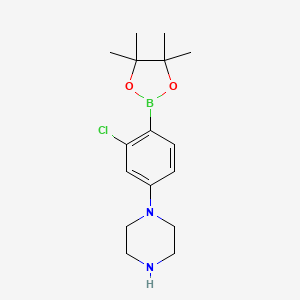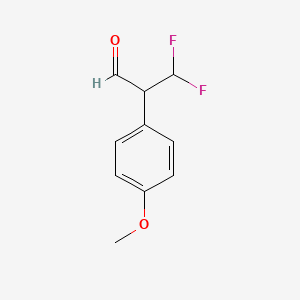
3,3-Difluoro-2-(4-methoxyphenyl)propanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3-Difluoro-2-(4-methoxyphenyl)propanal is a chemical compound belonging to the family of aldehydes. It is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an aldehyde functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-2-(4-methoxyphenyl)propanal typically involves the reaction of 3,5-difluoro-2-methoxybenzyl alcohol with an oxidizing agent such as pyridinium chlorochromate or manganese dioxide. The reaction is carried out in an organic solvent like dichloromethane or chloroform at room temperature. The resulting aldehyde is then purified using chromatography techniques.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger quantities of reagents, and employing industrial-scale purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,3-Difluoro-2-(4-methoxyphenyl)propanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atoms and methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: 3,3-Difluoro-2-(4-methoxyphenyl)propanoic acid.
Reduction: 3,3-Difluoro-2-(4-methoxyphenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: It serves as a starting material for the synthesis of other compounds with potential therapeutic applications.
Biology: It has been studied for its antibacterial and antifungal properties.
Medicine: Research has explored its anticancer properties and its ability to induce apoptosis in cancer cells.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The exact mechanism of action of 3,3-Difluoro-2-(4-methoxyphenyl)propanal is not fully understood. it is believed to exert its biological effects by interacting with cellular proteins and enzymes. It has been shown to inhibit the growth of bacterial and fungal cells by disrupting their cellular metabolism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
3,3-Difluoro-2-(4-methoxyphenyl)propanal is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of new therapeutic agents and materials.
Propriétés
Formule moléculaire |
C10H10F2O2 |
|---|---|
Poids moléculaire |
200.18 g/mol |
Nom IUPAC |
3,3-difluoro-2-(4-methoxyphenyl)propanal |
InChI |
InChI=1S/C10H10F2O2/c1-14-8-4-2-7(3-5-8)9(6-13)10(11)12/h2-6,9-10H,1H3 |
Clé InChI |
RBJXSBSVNSMWNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)C(C=O)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


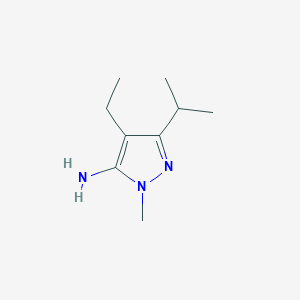
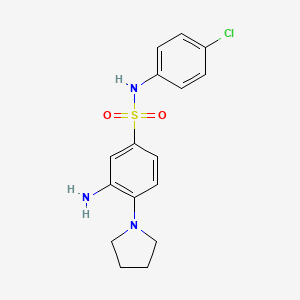
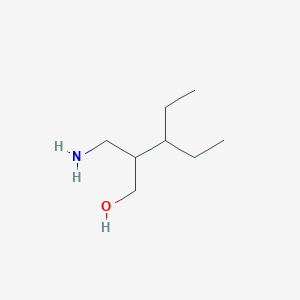

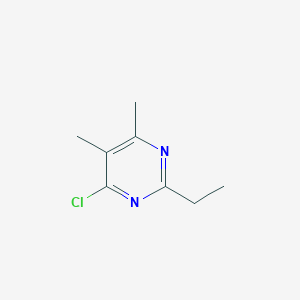

amine](/img/structure/B13069369.png)

![1-Bromo-2-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13069377.png)
